molecular formula C9H12N2 B13122923 5-(Cyclohex-3-en-1-yl)-1H-imidazole

5-(Cyclohex-3-en-1-yl)-1H-imidazole

Cat. No.: B13122923
M. Wt: 148.20 g/mol
InChI Key: IVFTWLUXXOVKIA-UHFFFAOYSA-N
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Description

5-(Cyclohex-3-en-1-yl)-1H-imidazole is an organic compound that features a cyclohexene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohex-3-en-1-yl)-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohex-3-en-1-ylamine with glyoxal in the presence of ammonium acetate. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohex-3-en-1-yl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the imidazole ring to its saturated form.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce saturated imidazole derivatives.

Scientific Research Applications

5-(Cyclohex-3-en-1-yl)-1H-imidazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Cyclohex-3-en-1-yl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohex-3-en-1-ylmethanol
  • Cyclohex-3-en-1-yl formates
  • Cyclohex-3-en-1-yl derivatives

Uniqueness

5-(Cyclohex-3-en-1-yl)-1H-imidazole is unique due to the presence of both a cyclohexene ring and an imidazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

5-(Cyclohex-3-en-1-yl)-1H-imidazole is an organic compound characterized by the presence of a cyclohexene ring fused to an imidazole ring. This unique structure imparts various biological activities, including antimicrobial and antifungal properties. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

The chemical properties of this compound are critical for understanding its biological activity. Below is a summary of its key properties:

PropertyValue
Molecular FormulaC9H12N2
Molecular Weight148.20 g/mol
IUPAC Name5-cyclohex-3-en-1-yl-1H-imidazole
InChIInChI=1S/C9H12N2/c1-2,6-8H,3-5H2,(H,10,11)
Canonical SMILESC1CC(CC=C1)C2=CN=CN2

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that the compound has a broad spectrum of activity against various bacterial strains and fungi. For instance, it demonstrated effective inhibition against Candida albicans and dermatophytes, with inhibition percentages nearing 100% in some cases .

Antifungal Properties

The antifungal activity of this compound has been highlighted in various studies. It has been shown to inhibit the growth of dermatophytes effectively. The structure-activity relationship (SAR) studies indicate that modifications to the imidazole ring can enhance antifungal potency, suggesting that the imidazole moiety plays a crucial role in its biological activity .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. The imidazole ring can chelate metal ions or interact with enzymes, thereby modulating their activity. This interaction can disrupt various biochemical pathways, leading to the observed antimicrobial and antifungal effects .

Case Studies

Several case studies have explored the efficacy of this compound in vivo:

  • Antifungal Efficacy : In a study involving infected mice models, administration of this compound resulted in a significant reduction in fungal load compared to untreated controls. The compound was well-tolerated and showed minimal toxicity .
  • Antimicrobial Screening : In vitro assays revealed that the compound inhibited the growth of both gram-positive and gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound derivatives. Some key findings include:

  • SAR Studies : Variations in substituents on the imidazole ring have led to compounds with improved potency against resistant strains of pathogens .
  • Synergistic Effects : Combinations with other antimicrobial agents have shown synergistic effects, enhancing overall efficacy against challenging microbial strains .

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

5-cyclohex-3-en-1-yl-1H-imidazole

InChI

InChI=1S/C9H12N2/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-2,6-8H,3-5H2,(H,10,11)

InChI Key

IVFTWLUXXOVKIA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)C2=CN=CN2

Origin of Product

United States

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